molecular formula C20H22FN2O4P B11409868 Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11409868
M. Wt: 404.4 g/mol
InChI Key: KGQIPSDEKPBOQA-UHFFFAOYSA-N
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Description

Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phosphonate group, and a fluorobenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phosphonate group via phosphorylation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of production.

Chemical Reactions Analysis

Types of Reactions

Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {5-[(4-chlorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
  • Diethyl {5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
  • Diethyl {5-[(4-nitrobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate

Uniqueness

Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22FN2O4P

Molecular Weight

404.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22FN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-15-10-12-17(21)13-11-15)27-18(23-20)16-8-6-5-7-9-16/h5-13,22H,3-4,14H2,1-2H3

InChI Key

KGQIPSDEKPBOQA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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